molecular formula C25H30Cl3NO3 B14447959 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate CAS No. 79564-99-1

2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate

Cat. No.: B14447959
CAS No.: 79564-99-1
M. Wt: 498.9 g/mol
InChI Key: VGBUXLYKDCJEHF-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate is a chemical compound known for its unique structure and properties It is composed of a trichlorophenyl group attached to a benzoate moiety through a dodecanoylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate typically involves the reaction of 2,4,5-trichlorophenol with 3-(dodecanoylamino)benzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors equipped with temperature and pH control systems. The product is then purified through various techniques such as crystallization, distillation, or chromatography to achieve the required quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.

    Substitution: The trichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dodecanoylamino linkage may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long dodecanoylamino chain enhances its lipophilicity, making it more effective in certain applications compared to its simpler analogs.

Properties

CAS No.

79564-99-1

Molecular Formula

C25H30Cl3NO3

Molecular Weight

498.9 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 3-(dodecanoylamino)benzoate

InChI

InChI=1S/C25H30Cl3NO3/c1-2-3-4-5-6-7-8-9-10-14-24(30)29-19-13-11-12-18(15-19)25(31)32-23-17-21(27)20(26)16-22(23)28/h11-13,15-17H,2-10,14H2,1H3,(H,29,30)

InChI Key

VGBUXLYKDCJEHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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